Cas no 40292-82-8 (Neodecanoylchloride)

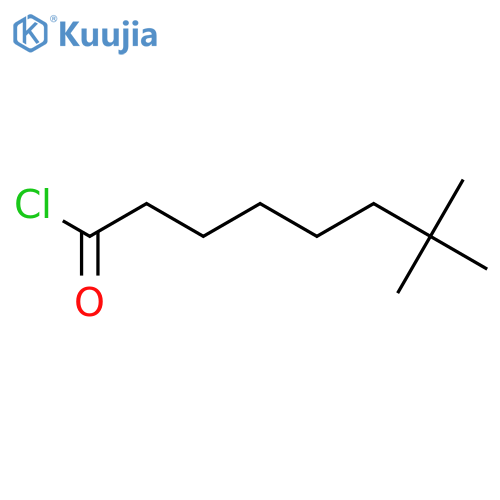

Neodecanoylchloride structure

商品名:Neodecanoylchloride

Neodecanoylchloride 化学的及び物理的性質

名前と識別子

-

- Neodecanoyl chloride

- NDCL

- neodecanoic chloride

- DTXSID00891218

- 133028-20-3

- 40292-82-8

- FT-0651999

- EINECS 254-875-0

- SCHEMBL81402

- W-106365

- NS00010102

- F8880-3479

- UNII-472HUY7V9X

- AKOS006272372

- neodecanoic acid chloride

- WOFMVUZGDHWHLJ-UHFFFAOYSA-N

- EC 254-875-0

- 7,7-dimethyloctanoyl chloride

- 472HUY7V9X

- DB-024417

- DTXSID3028007

- DTXCID601030408

- Neodecanoylchloride

-

- MDL: MFCD00053226

- インチ: InChI=1S/C10H19ClO/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3

- InChIKey: WOFMVUZGDHWHLJ-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(=O)CCCCCC(C)(C)C

計算された属性

- せいみつぶんしりょう: 190.11200

- どういたいしつりょう: 190.112

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1A^2

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 0.9±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 217.3±8.0 °C at 760 mmHg

- フラッシュポイント: 79.5±10.9 °C

- 屈折率: 1.439

- PSA: 17.07000

- LogP: 3.74840

- じょうきあつ: No data available

Neodecanoylchloride セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302 H314 H330

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: R22;R26;R34

- セキュリティの説明: S1/2-S26-S28-S36/37/39-S45

-

危険物標識:

- セキュリティ用語:S1/2;S26;S28;S36/37/39;S45

- リスク用語:R22; R26; R34

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Neodecanoylchloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N233895-100mg |

Neodecanoylchloride |

40292-82-8 | 100mg |

$ 310.00 | 2022-06-02 | ||

| TRC | N233895-250mg |

Neodecanoylchloride |

40292-82-8 | 250mg |

$ 615.00 | 2022-06-02 | ||

| TRC | N233895-50mg |

Neodecanoylchloride |

40292-82-8 | 50mg |

$ 190.00 | 2022-06-02 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849989-25ml |

Neodecanoyl chloride |

40292-82-8 | ≥98% | 25ml |

258.00 | 2021-05-17 |

Neodecanoylchloride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:40292-82-8)新癸酰氯

注文番号:LE1748558

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:40292-82-8)Neodecanoyl chloride

注文番号:LE3189

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:43

価格 ($):discuss personally

Neodecanoylchloride 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Ping Tong Food Funct., 2020,11, 628-639

40292-82-8 (Neodecanoylchloride) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:40292-82-8)Neodecanoyl chloride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:40292-82-8)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ